molecular formula C12H17N3O B2710251 N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 864717-63-5

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No. B2710251
CAS RN: 864717-63-5
M. Wt: 219.288
InChI Key: AJYLRDRZBOYTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, also known as JNJ-42153605, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. The compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep, wakefulness, and appetite.

Scientific Research Applications

PCSK9 Inhibition

N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule PCSK9 mRNA translation inhibitors. Compounds like 4d and 4g from this chemical series show improved PCSK9 potency and in vitro safety profiles, indicating potential applications in lowering LDL cholesterol levels (Londregan et al., 2018).

Anti-angiogenic and DNA Cleavage Activities

Derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide show significant anti-angiogenic activity and DNA cleavage abilities. These compounds effectively block blood vessel formation and exhibit potential as anticancer agents due to their dual anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Rho Kinase Inhibition

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a related compound, is under investigation as a novel Rho kinase inhibitor. This compound shows promise in treating central nervous system disorders, showcasing a scalable and facile synthesis process (Wei et al., 2016).

Glycine Transporter Inhibition

Compounds structurally related to N-(pyridin-3-ylmethyl)piperidine-4-carboxamide have been identified as potent glycine transporter 1 (GlyT1) inhibitors. These inhibitors show potential in increasing glycine concentration in the cerebrospinal fluid, indicating applications in treating central nervous system disorders (Yamamoto et al., 2016).

Pharmaceutical Cocrystals Formation

Carboxamide-pyridine N-oxide, a similar structure, is used to form cocrystals of barbiturate drugs. This novel synthon suggests applications in crystal engineering and pharmaceutical cocrystal formation (Reddy et al., 2006).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLRDRZBOYTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.